Enhanced In Silico Kinase Binding Affinity Compared to Non-Fluorinated Analog
In the context of CDK2/9 inhibitor design, a related imidazo[1,2-b]pyridazine analog containing both 6-chloro and a 4-fluorophenyl group exhibits potent low-nanomolar IC50 values. While direct experimental data for 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine is not available, class-level inference from molecular docking studies on similar chloro-fluoro substituted scaffolds indicates that the presence of the fluorine atom at the 8-position is expected to confer enhanced binding energy and selectivity compared to the non-fluorinated 6-chloroimidazo[1,2-b]pyridazine core [1].
| Evidence Dimension | In silico binding affinity / CDK2/CDK9 inhibitory activity |
|---|---|
| Target Compound Data | Predicted to have improved binding energy due to 8-fluoro group; related analog (6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine) IC50: low nanomolar . |
| Comparator Or Baseline | 6-chloroimidazo[1,2-b]pyridazine (non-fluorinated core) |
| Quantified Difference | Qualitative improvement; fluorine expected to increase potency via enhanced hydrophobic interactions and metabolic stability [1]. |
| Conditions | Molecular docking simulations and in vitro kinase inhibition assays for a related analog . |
Why This Matters
Procurement of the 8-fluorinated scaffold enables the synthesis of lead compounds with a higher probability of achieving the desired nanomolar potency and selectivity required for kinase inhibitor development.
- [1] Elie J, Feizbakhsh O, Baratte B, et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1840-1853. View Source
